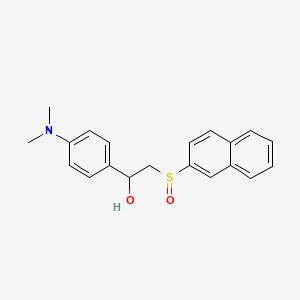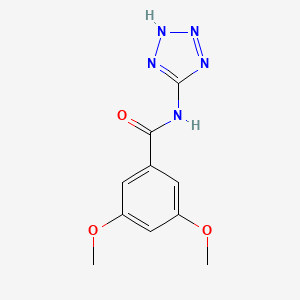
3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 3 and 5 positions and a tetrazole ring at the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and an appropriate tetrazole derivative.
Formation of Benzamide: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids and bind to enzymes or receptors, thereby modulating their activity. The methoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
3,5-dimethoxybenzamide: Lacks the tetrazole ring, which may result in different biological activities and properties.
N-(2H-tetrazol-5-yl)benzamide: Lacks the methoxy groups, which may affect its solubility and interaction with molecular targets.
Uniqueness
3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both methoxy groups and the tetrazole ring. This combination can provide a balance of hydrophilicity and lipophilicity, enhancing its potential as a versatile compound for various applications .
特性
CAS番号 |
557781-87-0 |
|---|---|
分子式 |
C10H11N5O3 |
分子量 |
249.23 g/mol |
IUPAC名 |
3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H11N5O3/c1-17-7-3-6(4-8(5-7)18-2)9(16)11-10-12-14-15-13-10/h3-5H,1-2H3,(H2,11,12,13,14,15,16) |
InChIキー |
VBLQXBLACZUTEV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NNN=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


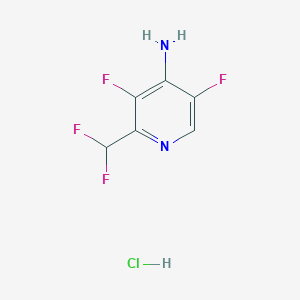
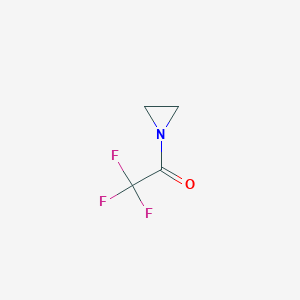


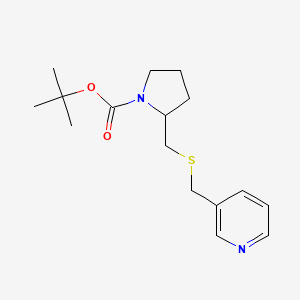
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
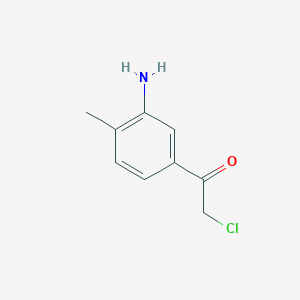
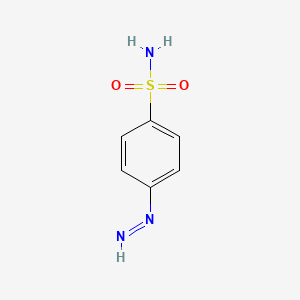
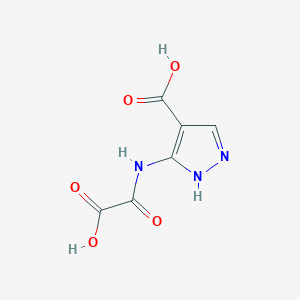

![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
